N-(4-Methoxybenzene-1-sulfonyl)-N-methyl-L-valine
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Overview
Description
N-(4-Methoxybenzene-1-sulfonyl)-N-methyl-L-valine is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxybenzene sulfonyl group attached to a methylated valine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzene-1-sulfonyl)-N-methyl-L-valine typically involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with N-methyl-L-valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzene-1-sulfonyl)-N-methyl-L-valine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The sulfonyl chloride can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and alcohols in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzene-1-sulfonyl derivatives.
Reduction: Formation of 4-methoxybenzene-1-sulfide derivatives.
Substitution: Formation of various sulfonamide or sulfonate esters.
Scientific Research Applications
N-(4-Methoxybenzene-1-sulfonyl)-N-methyl-L-valine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of enzyme inhibitors and receptor antagonists.
Organic Synthesis: It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: It is employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzene-1-sulfonyl)-N-methyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzene-1-sulfonyl)-beta-alanine
- 4-Methoxybenzene-1-sulfonyl chloride
- 4-Methoxybenzene-1-sulfonyl bromide
Uniqueness
N-(4-Methoxybenzene-1-sulfonyl)-N-methyl-L-valine is unique due to its specific combination of a sulfonyl group and a methylated valine residue. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to act as a protecting group in peptide synthesis and its potential as a therapeutic agent highlight its versatility compared to other similar compounds.
Properties
CAS No. |
195052-15-4 |
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Molecular Formula |
C13H19NO5S |
Molecular Weight |
301.36 g/mol |
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)sulfonyl-methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-9(2)12(13(15)16)14(3)20(17,18)11-7-5-10(19-4)6-8-11/h5-9,12H,1-4H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
HITRRBNXZPUAJJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)S(=O)(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)S(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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